molecular formula C17H25NO4 B1394413 4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid CAS No. 853680-95-2

4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid

Cat. No.: B1394413
CAS No.: 853680-95-2
M. Wt: 307.4 g/mol
InChI Key: MIESPZMBLDUNIP-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives :

    • Lithium (α-methylbenzyl)allylamide is used for synthesizing unsaturated β-amino acid derivatives, which include compounds similar to 4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid (Davies, Fenwick, & Ichihara, 1997).
  • N-tert-Butoxycarbonylation of Amines :

  • Synthesis of Collagen Cross-Links :

    • An efficient synthesis method for compounds like tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, is developed from related compounds (Adamczyk, Johnson, & Reddy, 1999).
  • Study of Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives :

    • Research on oxoindolyl α-hydroxy-β-amino acid derivatives, which include structures similar to the compound , reveals insights into the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).
  • Preparation of Beta-Amino Acid Pharmacophore :

    • Asymmetric hydrogenation techniques are applied to enamine esters for synthesizing compounds like (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid (Kubryk & Hansen, 2006).
  • Synthesis of Cystine-Rich Peptides :

    • The research on the synthesis of cystine-rich peptides involves the use of tert-butoxycarbonyl (Boc) protection, an important aspect in peptide synthesis and modification (Boulègue, Musiol, Prasad, & Moroder, 2007).
  • Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester :

    • This compound serves as a building block in the synthesis of nonnatural α-amino acids via palladium-catalyzed cross-coupling reactions (Jackson & Pérez-González, 2005).
  • Asymmetric Synthesis of 2-Aryl-4-Aminotetrahydroquinoline-3-Carboxylic Acid Derivatives :

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12-5-7-13(8-6-12)11-14(15(19)20)9-10-18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIESPZMBLDUNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136862
Record name α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-4-methylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-95-2
Record name α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-4-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853680-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-4-methylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing LiHMDS (1.0M, 11.3 mL, 11 mmol) in 40 mL of THF under a nitrogen atmosphere at −78C was added a solution of 2-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (2.gg, 11 mmol) in 15 mL of THF dropwise over 5 minutes. After complete addition, the reaction was allowed to stir at −78° C. for 45 minutes, followed by the addition of a solution containing 4-methyl benzyl bromide (2.1 g, 11 mmol) in 15 mL of THF dropwise over 5 minutes. The reaction was allowed to stir at −78C for 1 hour then warmed to 0 C and stirred for 1 hour. The mixture was quenched with 36 mL of 3M LiOH and allowed to stir at room temperature overnight. The reaction was diluted with water and washed with ether. The aqueous phase was acidified with 1N HCl and extracted with DCM. The organic phase was dried over magnesium sulfate. Filtration and removal of solvent gave 4-tert-Butoxycarbonylamino-2-(4-methylbenzyl)-butyric acid (1.61 g, 49%.) LCMS (APCI−) m/z 306 [M-Boc-H]−; Rt: 2.14 min.
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid
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4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid
Reactant of Route 3
4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid
Reactant of Route 4
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4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid
Reactant of Route 5
4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid
Reactant of Route 6
4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid

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